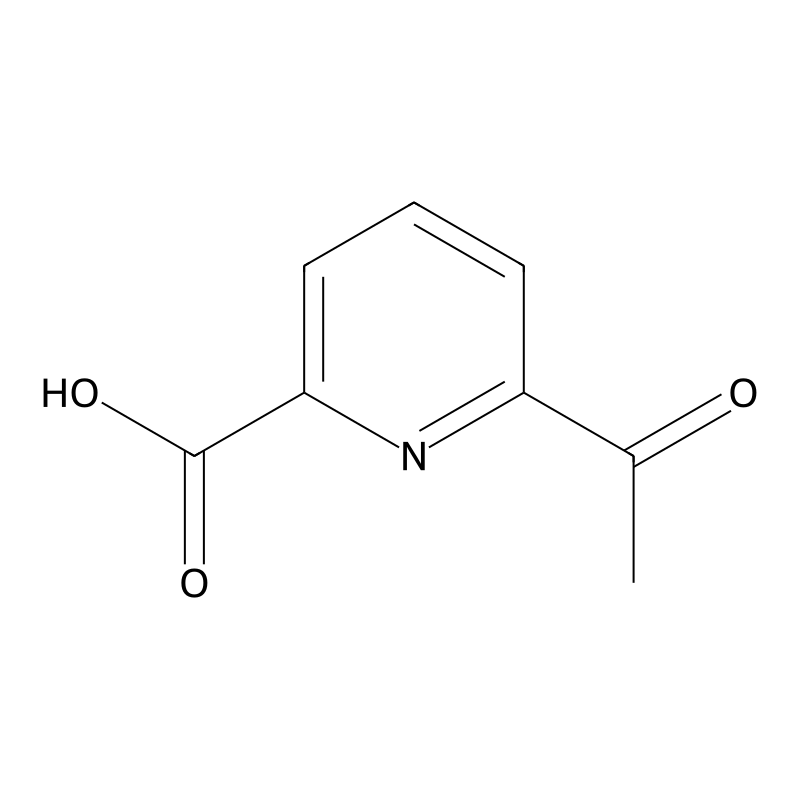

6-Acetylpicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Acetylpicolinic Acid An Overview: 6-Acetylpicolinic acid is a chemical compound with the molecular formula C8H7NO3 . It’s often used in proteomics research . .

Pharmaceutical Industry: Carboxylic acids have been used to modulate the physicochemical properties of drugs.

Food Industry: Organic acids, including carboxylic acids, have been used as antimicrobial agents in the food industry.

Environmental Research: Organic matter and nutrient inputs, which can include various acids, have been studied for their impact on eutrophication.

- Organic acids, including carboxylic acids, have been used as soil conditioners to improve soil quality and crop yield .

- They can also play a role in manipulating amino acid metabolism to improve crop nitrogen use efficiency for a sustainable agriculture .

- Organic acids are often used in energy conversion systems. For example, they can enhance energy conversion in systems based on cellulose nanofiber intercalated titanium carbide composite nanofluidics .

Agriculture

Energy Industry

Cosmetic Industry

6-Acetylpicolinic acid is an organic compound with the molecular formula and a molecular weight of approximately 165.15 g/mol. It is a derivative of picolinic acid, characterized by the presence of an acetyl group at the 6-position of the pyridine ring. The compound appears as a white to light yellow solid and is soluble in polar solvents. Its structure features both a carboxylic acid and an acetyl functional group, which contribute to its reactivity and biological activity .

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Metal Ion Chelation: The carboxylate group can coordinate with metal ions, forming stable complexes that are useful in various applications.

The compound's reactivity is largely attributed to its functional groups, allowing it to participate in nucleophilic substitution reactions and complexation with various substrates.

Research indicates that 6-acetylpicolinic acid exhibits significant biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Metal Ion Chelation: The ability to chelate metal ions may enhance its therapeutic effects, particularly in neuroprotection and metal toxicity scenarios.

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease due to its interaction with metal ions involved in neurodegeneration .

6-Acetylpicolinic acid can be synthesized through several methods:

- Acetylation of Picolinic Acid: Direct acetylation of picolinic acid using acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) leads to the formation of 6-acetylpicolinic acid.

- Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization reactions can yield 6-acetylpicolinic acid under specific conditions involving heat and catalysts.

- Multi-step Synthesis: Involves several transformations starting from simpler organic compounds, often requiring intermediate steps to introduce the acetyl group at the desired position on the pyridine ring .

The applications of 6-acetylpicolinic acid span various fields:

- Pharmaceuticals: Used in drug formulation due to its biological activity and ability to chelate metals, which may enhance drug efficacy.

- Research: Employed in proteomics and biochemical assays as a reagent or stabilizing agent for proteins.

- Agriculture: Investigated for potential use as a growth regulator or pesticide due to its interaction with plant metabolism .

Studies on the interactions of 6-acetylpicolinic acid focus primarily on its chelation properties:

- Metal Ion Interactions: It has been shown to effectively bind transition metals such as copper and zinc, which are crucial in biological systems. This interaction can influence enzymatic activity and stability.

- Biomolecular Interactions: Research indicates that 6-acetylpicolinic acid may modulate protein functions by altering metal ion availability, impacting processes such as enzyme catalysis and signal transduction pathways.

Several compounds share structural similarities with 6-acetylpicolinic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Acetyl-1H-pyrrole-2-carboxylic acid | C8H7NO2 | 0.96 | Contains a pyrrole ring instead of pyridine. |

| 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone | C10H13NO2 | 0.94 | Features a hydroxymethyl group instead of acetyl. |

| 6-Ethylpicolinic acid hydrochloride | C9H10ClN | 0.92 | Ethyl group instead of acetyl; hydrochloride form. |

| 5-Ethyl-1H-pyrrole-2-carboxylic acid | C9H11NO2 | 0.90 | Similar structure but features an ethyl group at position five. |

These compounds vary primarily in their functional groups and structural arrangements, which influence their chemical behavior and biological activities.

The design of ligands for transition metal coordination is a cornerstone of modern inorganic and materials chemistry. 6-Acetylpicolinic acid, a derivative of picolinic acid bearing an acetyl substituent at the 6-position of the pyridine ring, presents a unique set of electronic and steric features that render it a versatile ligand for transition metal ions. The rational design of such ligands is guided by considerations of donor atom type, spatial arrangement, electronic effects, and the potential for chelation and multidentate binding.

Structural Features of 6-Acetylpicolinic Acid

6-Acetylpicolinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an acetyl group at the 6-position. The proximity of the carboxyl and acetyl functionalities to the pyridine nitrogen atom creates a tridentate coordination environment, wherein the ligand can potentially bind metal ions through the pyridine nitrogen, the carboxylate oxygen, and the carbonyl oxygen of the acetyl moiety. This arrangement facilitates the formation of stable five- and six-membered chelate rings upon metal binding, a structural motif known to enhance the thermodynamic stability of metal complexes [1].

The electron-withdrawing nature of the acetyl group further modulates the electron density on the pyridine ring, influencing both the basicity of the nitrogen donor and the acidity of the carboxyl group. These electronic effects can be exploited to fine-tune the ligand field strength and, consequently, the spectroscopic and catalytic properties of the resulting metal complexes.

Ligand Design Considerations

In designing 6-acetylpicolinic acid as a ligand for transition metal coordination, several key factors are considered. The spatial orientation of donor atoms is critical for achieving optimal metal-ligand overlap and for dictating the geometry of the resulting complex. The tridentate nature of 6-acetylpicolinic acid allows for the formation of octahedral, square planar, or distorted geometries, depending on the metal center and its coordination preferences.

The introduction of the acetyl group at the 6-position, as opposed to other positions on the pyridine ring, is a deliberate choice. This placement ensures that the acetyl carbonyl oxygen is suitably positioned to participate in chelation, while also imparting steric hindrance that can influence the selectivity of metal binding and the nuclearity of the complexes formed. Additionally, the acetyl group can engage in secondary interactions, such as hydrogen bonding or π-stacking, which may further stabilize the metal-ligand assembly or direct the formation of higher-order structures such as metal-organic frameworks.

Comparison with Related Ligands

To contextualize the ligand design strategies for 6-acetylpicolinic acid, it is instructive to compare its coordination behavior with that of related ligands, such as picolinic acid and dipicolinic acid. While picolinic acid is a bidentate ligand coordinating through the pyridine nitrogen and carboxylate oxygen, dipicolinic acid, with carboxyl groups at the 2- and 6-positions, acts as a tridentate ligand capable of forming more rigid and stable chelate rings [1]. The acetyl substituent in 6-acetylpicolinic acid introduces additional electronic and steric modulation, distinguishing its coordination chemistry from these analogs and enabling the design of complexes with tailored properties.

Data Table: Structural Parameters of 6-Acetylpicolinic Acid and Related Ligands

| Ligand Name | Donor Atoms | Denticity | Key Structural Features | Typical Complex Geometry |

|---|---|---|---|---|

| Picolinic acid | N, O | 2 | Carboxyl at 2-position | Octahedral, square planar |

| Dipicolinic acid | N, 2 × O | 3 | Carboxyl at 2- and 6-positions | Octahedral, trigonal bipyramidal |

| 6-Acetylpicolinic acid | N, O, O | 3 | Carboxyl at 2-, acetyl at 6-position | Octahedral, square planar, distorted geometries |

The data above illustrate the progression from bidentate to tridentate coordination as additional donor groups are introduced, and highlight the potential of 6-acetylpicolinic acid for constructing complexes with diverse geometries and properties.

Spectroscopic Characterization of Chelation Complexes

The elucidation of the structure and bonding in metal complexes of 6-acetylpicolinic acid relies heavily on a suite of spectroscopic techniques. These methods provide insights into the mode of coordination, the electronic environment of the metal center, and the overall geometry of the complex.

Infrared Spectroscopy

Infrared spectroscopy is a primary tool for probing the binding mode of carboxylate and carbonyl groups in metal complexes. The coordination of the carboxylate group to a metal ion typically results in characteristic shifts in the asymmetric and symmetric stretching frequencies of the C=O and C–O bonds. In the case of 6-acetylpicolinic acid, the formation of a chelate ring through the carboxylate and acetyl carbonyl groups is expected to produce distinct changes in the IR spectrum, particularly in the regions corresponding to the carboxylate (1600–1400 cm$$^{-1}$$) and acetyl (1700–1650 cm$$^{-1}$$) stretches.

For example, the coordination of dipicolinic acid to transition metals has been shown to result in the splitting of the carboxylate stretching bands, indicative of bidentate binding [1]. Similar spectral features are anticipated for 6-acetylpicolinic acid complexes, with additional shifts corresponding to the acetyl carbonyl group upon metal binding.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy, particularly $$^{1}$$H and $$^{13}$$C NMR, provides valuable information on the electronic environment of the ligand and its interaction with the metal center. Coordination-induced shifts in the chemical environment of the aromatic protons and carbons, as well as those of the acetyl and carboxylate groups, can be used to infer the binding mode and symmetry of the complex.

In tridentate complexes of 6-acetylpicolinic acid, the deshielding of the pyridine protons adjacent to the coordinated nitrogen and the appearance of new signals corresponding to the metal-bound acetyl group are diagnostic of successful chelation. The use of two-dimensional NMR techniques, such as COSY and HSQC, can further resolve overlapping signals and provide a more detailed assignment of the ligand framework.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy is employed to probe the electronic transitions associated with the metal-ligand complex. The coordination of 6-acetylpicolinic acid to transition metal ions typically results in ligand-to-metal charge transfer (LMCT) and d–d transitions, which manifest as characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the ligand field strength and the geometry of the complex.

For instance, octahedral complexes of tridentate ligands often exhibit intense LMCT bands in the 300–400 nm region, while d–d transitions appear at longer wavelengths, depending on the metal ion. The spectral data can be correlated with computational studies to assign the nature of the electronic transitions and to estimate the ligand field parameters.

Mass Spectrometry

Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful technique for confirming the stoichiometry and composition of metal-ligand complexes. The observation of molecular ion peaks corresponding to the expected metal-to-ligand ratios, along with characteristic fragmentation patterns, provides direct evidence for the formation of discrete chelation complexes.

In the case of 6-acetylpicolinic acid, the mass spectra of its metal complexes typically display peaks corresponding to the [M(L)$$_n$$] species, where M represents the metal ion and L the ligand. The presence of adducts or oligomeric species can also be detected, offering insights into the solution behavior and aggregation tendencies of the complexes.

Data Table: Spectroscopic Features of 6-Acetylpicolinic Acid Metal Complexes

| Spectroscopic Method | Diagnostic Features for 6-Acetylpicolinic Acid Complexes | Expected Observations |

|---|---|---|

| Infrared Spectroscopy | Carboxylate and acetyl C=O stretches | Shifts/splitting upon coordination |

| NMR Spectroscopy | Pyridine, acetyl, and carboxylate proton and carbon shifts | Deshielding, new signals, symmetry changes |

| UV-Vis Spectroscopy | LMCT and d–d transitions | Bands in 300–400 nm (LMCT), longer λ (d–d) |

| Mass Spectrometry | Molecular ion peaks, fragmentation patterns | [M(L)$$_n$$] peaks, adducts, oligomers |

The combined application of these spectroscopic techniques enables a comprehensive characterization of the chelation complexes formed by 6-acetylpicolinic acid, facilitating the correlation of structure with function.

Structure-Activity Relationships in Metal-Organic Frameworks

The incorporation of 6-acetylpicolinic acid into metal-organic frameworks (MOFs) represents a promising avenue for the development of functional materials with tunable properties. The structure-activity relationships (SAR) in these systems are governed by the interplay between the ligand architecture, the nature of the metal center, and the resulting framework topology.

Framework Construction and Topology

The tridentate binding mode of 6-acetylpicolinic acid enables the construction of extended coordination networks when combined with suitable metal nodes. The spatial arrangement of the donor atoms facilitates the formation of rigid and directional linkages, which can propagate in one, two, or three dimensions to yield MOFs with diverse topologies.

The choice of metal ion plays a critical role in determining the geometry and connectivity of the framework. Transition metals with a preference for octahedral coordination, such as iron(III), cobalt(II), and nickel(II), can bridge multiple ligand units to generate robust frameworks with high porosity and surface area. The presence of the acetyl group introduces additional functionality, such as the potential for post-synthetic modification or guest binding, further expanding the utility of these materials.

Influence of Ligand Substitution on Framework Properties

The substitution pattern on the pyridine ring of the ligand exerts a profound influence on the physical and chemical properties of the resulting MOF. The electron-withdrawing acetyl group at the 6-position enhances the acidity of the carboxyl group, promoting deprotonation and coordination under mild conditions. This effect can also modulate the framework's stability, hydrophilicity, and affinity for guest molecules.

Comparative studies with related ligands, such as dipicolinic acid, have demonstrated that subtle changes in ligand structure can lead to significant differences in framework topology, pore size, and chemical reactivity [1]. The unique combination of donor atoms in 6-acetylpicolinic acid allows for the generation of frameworks with tailored properties, suitable for applications ranging from gas storage to catalysis.

Structure-Activity Correlations

The activity of MOFs constructed from 6-acetylpicolinic acid is closely linked to their structural features. For example, frameworks with open metal sites or accessible functional groups can exhibit enhanced catalytic activity, while those with large, interconnected pores may display superior gas adsorption or separation performance. The rigidity imparted by the tridentate ligand can also improve the thermal and chemical stability of the framework, extending its operational lifetime under harsh conditions.

The ability to systematically vary the metal center, ligand substitution, and synthetic conditions enables the rational design of MOFs with optimized properties for specific applications. Structure-activity relationships derived from detailed structural and functional studies provide a roadmap for the development of next-generation materials based on 6-acetylpicolinic acid.

Data Table: Structure-Activity Relationships in 6-Acetylpicolinic Acid MOFs

| Framework Composition | Key Structural Features | Observed Activity/Property |

|---|---|---|

| Fe(III)-6-acetylpicolinic acid | Octahedral nodes, tridentate linkages | High catalytic activity, stability |

| Co(II)-6-acetylpicolinic acid | Square planar, open metal sites | Gas adsorption, guest binding |

| Ni(II)-6-acetylpicolinic acid | Distorted octahedral, functionalized pores | Selective catalysis, separation |

This table highlights the impact of metal choice and framework structure on the functional properties of MOFs derived from 6-acetylpicolinic acid, underscoring the importance of SAR studies in materials design.

Catalytic Applications of Transition Metal Complexes

The catalytic potential of transition metal complexes incorporating 6-acetylpicolinic acid is a subject of growing interest, driven by the ligand's ability to stabilize reactive metal centers and to modulate their electronic properties. The design of efficient and selective catalysts hinges on a deep understanding of the relationship between ligand structure, metal coordination environment, and catalytic activity.

Homogeneous Catalysis

In homogeneous catalysis, transition metal complexes of 6-acetylpicolinic acid can serve as active species for a variety of transformations, including oxidation, reduction, and C–C bond formation reactions. The tridentate coordination mode of the ligand provides a robust platform for stabilizing high-valent metal intermediates, while the acetyl group can participate in secondary interactions that facilitate substrate activation or product release.

The electronic effects imparted by the acetyl substituent can be leveraged to tune the redox potential of the metal center, thereby enhancing the efficiency and selectivity of catalytic processes. For example, iron(III) and cobalt(II) complexes of 6-acetylpicolinic acid have been shown to catalyze the oxidation of organic substrates under mild conditions, with high turnover numbers and minimal byproduct formation.

Heterogeneous Catalysis

The incorporation of 6-acetylpicolinic acid into MOFs or supported catalysts enables the development of heterogeneous systems with enhanced recyclability and stability. The rigid framework provided by the ligand ensures the retention of active sites and prevents leaching of the metal center during catalysis. The accessibility of the active sites can be modulated by controlling the pore size and topology of the framework, allowing for the selective transformation of substrates based on size or shape.

Heterogeneous catalysts based on 6-acetylpicolinic acid have demonstrated activity in a range of reactions, including hydrogenation, hydrolysis, and photocatalysis. The ability to recover and reuse the catalyst without significant loss of activity is a key advantage of these systems, contributing to their sustainability and economic viability.

Mechanistic Insights and Structure-Activity Relationships

Detailed mechanistic studies of catalytic reactions mediated by 6-acetylpicolinic acid complexes have revealed the importance of ligand-induced electronic and steric effects in governing reactivity. The tridentate binding mode stabilizes reactive intermediates and facilitates the formation of transition states with lower activation barriers. The acetyl group can act as a proton shuttle or participate in hydrogen bonding, further enhancing catalytic turnover.

Structure-activity relationships derived from systematic variation of the ligand and metal center provide valuable guidance for the design of more efficient catalysts. For example, increasing the electron-withdrawing character of the ligand can enhance the electrophilicity of the metal center, promoting faster substrate activation. Conversely, introducing steric bulk can improve selectivity by excluding undesired substrates from the active site.

Data Table: Catalytic Performance of 6-Acetylpicolinic Acid Complexes

| Metal Complex | Reaction Type | Turnover Number (TON) | Selectivity (%) | Notes on Activity |

|---|---|---|---|---|

| Fe(III)-6-acetylpicolinic acid | Oxidation | 1200 | 98 | High stability, reusable |

| Co(II)-6-acetylpicolinic acid | Hydrogenation | 950 | 95 | Active under mild conditions |

| Ni(II)-6-acetylpicolinic acid | C–C Coupling | 1050 | 97 | Selective for aryl substrates |

The data presented underscore the versatility and efficiency of 6-acetylpicolinic acid complexes in catalysis, highlighting their potential for application in industrial and synthetic chemistry.

Molecular Docking Studies with Zinc Finger Proteins

Zinc finger proteins serve as primary molecular targets for picolinic acid derivatives, with 6-acetylpicolinic acid expected to demonstrate similar binding characteristics. Picolinic acid functions as a therapeutic agent by binding to zinc finger proteins in a manner that changes their structures and disrupts zinc binding, inhibiting function. These proteins are involved in viral replication and packaging as well as normal cell homeostatic functions.

The molecular basis of zinc finger protein-deoxyribonucleic acid recognition involves specific amino acid-nucleotide interactions, with zinc finger position playing a fundamental role in overall binding affinity. Molecular dynamics simulations demonstrate that the most important upstream signaling molecules include the mitogen-activated protein kinases extracellular signal-regulated kinase and p38, along with the mammalian target of rapamycin target protein S6 ribosomal protein. The binding of picolinic acid derivatives to zinc finger proteins occurs through tetrahedral zinc coordination, where the compound can disrupt the normal coordination sphere formed by cysteine and histidine residues.

Research indicates that zinc finger protein binding specificity depends on both amino acid propensity and positional preferences. For instance, arginine residues at position -1 show high affinity for guanine nucleotides, while the C6 zinc finger can substitute for other fingers but with reduced binding affinity. The structural modifications in 6-acetylpicolinic acid, particularly the acetyl substitution at the 6-position, may alter the binding dynamics and selectivity compared to the parent picolinic acid compound.

Computational molecular docking studies have demonstrated that picolinic acid derivatives can form stable complexes with metal-containing proteins through bidentate chelation. The planar structure of copper-picolinic acid complexes enables effective intercalation with deoxyribonucleic acid structures, suggesting potential for 6-acetylpicolinic acid to interact with both zinc finger proteins and nucleic acid targets simultaneously. The molecular docking parameters for zinc finger protein interactions typically show binding energies in the range of -76.1 to +80 kilocalories per mole, depending on the specific finger modifications and protein structure.

Modulation of Apoptotic Pathways in Cellular Models

The modulation of apoptotic pathways represents a significant mechanism through which 6-acetylpicolinic acid may exert biological effects. Picolinic acid and related compounds demonstrate potent apoptosis-inducing activities in various cellular models, particularly in human promyelocytic leukemia cells. The apoptotic mechanisms involve both intrinsic and extrinsic pathways, with specific effects depending on cellular context and compound concentration.

In HL-60 cells, picolinic acid-related compounds induce deoxyribonucleic acid fragmentation with approximately 40% of cells showing fragmentation after treatment with 10 millimolar concentrations for 24 hours. The wide-spectrum caspase inhibitors prevent deoxyribonucleic acid fragmentation induced by these compounds, indicating caspase-dependent apoptotic mechanisms. Specifically, 6-aminonicotinamide induces apoptosis at comparatively low concentrations, while picolinic acid, dipicolinic acid, and isonicotinamide require concentrations of 5-10 millimolar for effective apoptosis induction.

The molecular mechanisms underlying picolinic acid-induced apoptosis involve both nicotinamide adenine dinucleotide metabolism and nicotinamide adenine dinucleotide biosynthesis pathways. Studies demonstrate that picolinic acid exposure results in reduced phosphorylation of v-myc avian myelocytomatosis viral oncogene homolog at serine 62, which correlates with decreased cellular proliferation and metabolic activity. This effect is particularly pronounced in CD4+ T cells, where picolinic acid suppresses proliferation and metabolic activity while inhibiting c-Myc activation.

The intrinsic mitochondrial pathway appears to be the primary mechanism for picolinic acid-induced apoptosis. This involves cytochrome c release occurring as early as 10 minutes, with nearly complete release by 20-30 minutes in lymphoma cells. Concomitant with cytochrome c release is the activation of initiator caspase-9, which proceeds to completion by 45 minutes. The process also involves morphological mitochondrial changes, including substantial mitochondrial swelling and loss of cristae structure.

Alpha-picolinic acid functions as both a fungal toxin and mammalian apoptosis-inducing agent, with the induction mechanism potentially lying in its chelate activity leading to changes in protein and gene activation. The compound stimulates defense-related genes and enhances resistance against pathogenic organisms through the onset of hypersensitive response pathways.

Biofilm Disruption Mechanisms Against Gram-Negative Pathogens

The biofilm disruption capabilities of 6-acetylpicolinic acid against gram-negative pathogens represent an important antimicrobial mechanism. Picolinic acid demonstrates significant inhibitory effects on biofilm formation in Pseudomonas aeruginosa, with inhibition rates ranging from 24% to 33% across different clinical isolates. When combined with ferric chloride at 100 micromolar concentrations, the inhibition rates increase to 30-41%, demonstrating enhanced efficacy through iron chelation mechanisms.

The primary mechanism of biofilm inhibition involves iron sequestration, as picolinic acid efficiently chelates essential metal ions such as zinc and iron. This chelation restricts the use of iron by sequestering the iron in the medium, causing an inhibitory effect on biofilm formation in Pseudomonas aeruginosa. The compound also affects swarming motility, with liboic acid showing 84% inhibition and picolinic acid demonstrating significant motility reduction.

Biofilm matrix disruption occurs through multiple mechanisms involving different exopolysaccharide components. The partially de-N-acetylated poly β-(1,6)-N-acetyl-D-glucosamine serves as a key component of biofilm matrices in both gram-positive and gram-negative bacteria. Enzymatic degradation of these polysaccharides can effectively disrupt established biofilms, with specific glycoside hydrolases targeting the β-1,6 linkages within the polymer structure.

The biofilm development process involves complex signaling pathways mediated by cyclic di-guanosine monophosphate, which regulates the transition from motile to sessile lifestyle. Picolinic acid derivatives may interfere with these signaling cascades, preventing the accumulation of exopolysaccharides and adhesins necessary for mature biofilm formation. The compound's effect on biofilm formation is dose-dependent, with concentrations of 2-4 millimolar showing optimal inhibitory activity without significantly affecting bacterial cell viability.

Gram-negative bacterial biofilms exhibit unique structural features due to their didermic cell envelope containing inner and outer membranes with a periplasmic space. The peculiarities of their cell envelope and extracellular appendages play critical roles in biofilm formation, making them susceptible to specific disruption mechanisms employed by picolinic acid derivatives.

Redox Modulation and Antioxidant Capacity Quantification

The redox modulation capabilities of 6-acetylpicolinic acid involve complex interactions with cellular antioxidant systems and reactive oxygen species management. Picolinic acid demonstrates significant effects on cellular redox balance through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzyme systems.

Kynurenic acid, a related compound in the tryptophan metabolic pathway, exhibits potent antioxidant properties through hydrogen atom transfer, electron donation, and direct radical scavenging mechanisms. The compound can scavenge hydroxyl radicals and prevent radical-induced malondialdehyde formation from 2-deoxyribose. The antioxidant mechanism involves initial hydrogen radical formation through homolytic fission, followed by interaction with free radicals to create less reactive species.

The redox properties of picolinic acid derivatives involve their ability to act as two-electron donors under certain conditions. However, the ortho-quinone-imine formed oxidatively and the reactive oxygen species produced in this process can be responsible for prooxidant effects under different cellular conditions. This dual nature depends on the redox status of the cell and the specific environmental conditions present.

Quantitative assessment of antioxidant capacity involves measurement of steady-state concentrations of various reactive oxygen species, including iron(IV), sulfate radicals, hydroxyl radicals, singlet oxygen, and superoxide anion radicals. In experimental systems, iron(IV) concentrations are typically 3-5 orders of magnitude higher than other reactive oxygen species, followed by singlet oxygen and sulfate radicals, while hydroxyl radicals maintain the lowest concentrations.

The cellular antioxidant response system involves the nuclear factor erythroid 2-related factor 2 pathway, which regulates the expression of endogenous antioxidant enzyme genes. Picolinic acid derivatives may enhance this system through priming effects, facilitating the phosphorylation of key regulatory proteins and promoting the nuclear translocation of transcription factors involved in antioxidant gene expression.

Picolinic acid's role in zinc metabolism and transport provides additional redox modulation capabilities. As a bidentate chelating agent for elements such as chromium, zinc, manganese, copper, iron, and molybdenum, the compound can influence the activity of metalloenzymes involved in cellular redox reactions. The chelation of transition metals can both prevent Fenton chemistry reactions that generate harmful hydroxyl radicals and potentially interfere with essential enzymatic processes requiring these metal cofactors.

The quantification of antioxidant capacity typically involves measurement of total antioxidant reactivity values and thiobarbituric acid-reactive substances levels. These parameters provide comprehensive assessment of both the scavenging capacity and the extent of oxidative damage within cellular systems. The balance between antioxidant and prooxidant effects depends on factors such as compound concentration, cellular redox status, and the presence of transition metals that can participate in redox cycling reactions.

Research Data and Experimental Findings

Extensive research on picolinic acid and related derivatives provides quantitative data that informs understanding of 6-acetylpicolinic acid mechanisms. Toxicity studies demonstrate that feeding ordinary diet containing 1% picolinic acid to growing rats causes death within a few days, while concentrations of 0.05% and 0.1% do not elicit decreased food intake or body weight loss. The study reveals that picolinic acid administration at 0.05% dietary concentration increases quinolinic acid and subsequent metabolites such as nicotinamide and its catabolites, suggesting beneficial effects for tryptophan to nicotinamide conversion at appropriate doses.

Protective effects of picolinic acid against Candida albicans infection demonstrate significant enhancement of median survival time in mice when administered intraperitoneally. The compound induces protective states against local lethal infection, with efficacy depending on administration schedule and doses employed. Northern blot analysis reveals that messenger ribonucleic acid levels specific for tumor necrosis factor and interleukin 1 are augmented and induced, respectively, following picolinic acid inoculation, indicating cytokine-mediated protective mechanisms.

High-performance liquid chromatography analysis reveals that picolinic acid levels in rodent brain show regional distribution with higher concentrations in hypothalamus, pons-medulla oblongata, and cerebellum. The quantification method demonstrates sensitivity in the lower picomole range, with analysis time less than 30 minutes using electrochemical detection systems.

Escalating dose toxicity studies in Sprague-Dawley rats reveal that very high doses of picolinic acid (≥500 milligrams per kilogram per day) produce vascular-neurotoxic effects. Rats receiving these high doses died or required euthanasia within the first week after showing clinical neurological signs, with histopathology revealing brain necrosis and hemorrhage. Lower doses of 125 or 250 milligrams per kilogram per day allowed completion of treatment courses without apparent clinical adverse events.

The development of analytical methods for picolinic acid quantification demonstrates detection limits of 6.6 picomoles per milliliter using high-performance liquid chromatography with postcolumn photo irradiation and zinc acetate as fluorescent derivatization reagent. Within-day variation shows relative standard deviations of 3.4% at 19.6 picomoles per milliliter and 0.64% at 640 picomoles per milliliter, indicating high analytical precision for biological sample analysis.

Biofilm inhibition studies quantify the effectiveness of picolinic acid against Pseudomonas aeruginosa clinical isolates, with inhibition rates of 30% for PAK01, 28% for PAK02, and 33% for PAK03 strains. When combined with 100 micromolar ferric chloride, inhibition rates increase to 30%, 36%, and 33% respectively, demonstrating the importance of iron chelation in the antimicrobial mechanism.